Bis(4-dimethylamino-cyclohexyl) methane

Description

The exact mass of the compound Bis(4-dimethylamino-cyclohexyl) methane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-dimethylamino-cyclohexyl) methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-dimethylamino-cyclohexyl) methane including the price, delivery time, and more detailed information at info@benchchem.com.

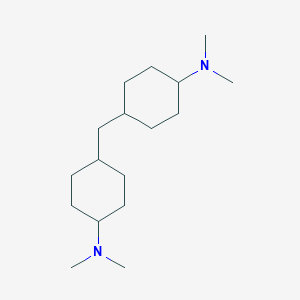

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)cyclohexyl]methyl]-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h14-17H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMXQLNWCXBIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)CC2CCC(CC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539045 | |

| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13474-64-1 | |

| Record name | 4,4′-Methylenebis[N,N-dimethylcyclohexanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(N,N'-dimethylcyclohexanamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine)

Abstract

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine), a tertiary diamine with significant potential in polymer science and catalysis. Due to the limited direct literature on this specific molecule, this document focuses on its synthesis from the well-established industrial precursor, 4,4'-Methylenebis(cyclohexylamine) (PACM). We will detail the synthetic pathways, including the industrial production of the backbone structure and subsequent N-methylation protocols. Furthermore, this guide offers an expert analysis of the predicted physicochemical properties, spectroscopic signatures, and potential applications of the title compound, grounded in the established chemistry of its precursor and related tertiary amines. Safety considerations and detailed experimental protocols are also provided to equip researchers and drug development professionals with the necessary knowledge for its synthesis and handling.

Introduction and Nomenclature Clarification

The molecule 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) is a saturated, aliphatic tertiary diamine. Its structure consists of two N,N-dimethylaminocyclohexyl groups linked by a methylene bridge. It is crucial to distinguish this compound from its more commonly cited analogues:

-

4,4'-Methylenebis(cyclohexylamine) (PACM or MBCA): The primary amine precursor (CAS No. 1761-71-3), which lacks the N-methyl groups. It is a widely used industrial chemical, primarily as a curing agent for epoxy resins.

-

4,4'-Methylenebis(N,N-dimethylaniline): The aromatic analogue (CAS No. 101-61-1), where the cyclohexyl rings are replaced by benzene rings. This compound has applications as an intermediate in dye manufacturing and as an analytical reagent.

This guide will focus on the synthesis and properties of the title N,N-dimethylated cycloaliphatic compound, leveraging the extensive data available for its precursor, PACM.

Synthesis of the Core Structure and N-Methylation

The logical and most efficient synthesis of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) begins with its primary diamine precursor, PACM. The overall synthetic strategy is a two-stage process: first, the production of the PACM backbone, and second, the exhaustive methylation of the primary amine functionalities.

Industrial Synthesis of the Precursor: 4,4'-Methylenebis(cyclohexylamine) (PACM)

PACM is commercially produced via the hydrogenation of 4,4'-methylenedianiline (MDA). This process reduces the aromatic rings of MDA to cyclohexane rings, yielding a mixture of three geometric stereoisomers: trans-trans, cis-trans, and cis-cis.[1]

The hydrogenation is typically performed at elevated temperatures (140°-250°C) and high pressures (above 500 psi) using a ruthenium-based catalyst, which has shown exceptional selectivity and efficiency for this transformation.[2][3] The ratio of the resulting stereoisomers can be controlled to some extent by modifying the reaction conditions.[3]

N,N-Dimethylation of PACM

The conversion of the primary amine groups of PACM to tertiary N,N-dimethylamine groups is a key step. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.[4] This reaction uses an excess of formic acid and formaldehyde to methylate primary amines, stopping cleanly at the tertiary amine stage without the formation of quaternary ammonium salts.[4][5]

The mechanism involves the formation of an imine between the primary amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor).[6][7] The process repeats for the newly formed secondary amine to yield the final tertiary amine. The loss of carbon dioxide gas makes the reaction irreversible.[4]

Physicochemical Properties: A Comparative Analysis

The properties of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) can be reliably predicted by comparing them to its well-characterized precursor, PACM. The addition of four methyl groups introduces significant structural and electronic changes.

Table 1: Known Properties of Precursor: 4,4'-Methylenebis(cyclohexylamine) (PACM)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1761-71-3 | |

| Molecular Formula | C₁₃H₂₆N₂ | |

| Molecular Weight | 210.36 g/mol | |

| Appearance | Colorless to yellowish oily liquid or solid | [1] |

| Boiling Point | 320 - 330 °C | [8] |

| Melting Point | -17.7 to 45 °C (isomer dependent) | [8] |

| Water Solubility | 12.3 g/L at 20 °C | [8] |

| pKa | 10.2 and 11.1 at 20 °C |[8] |

Table 2: Predicted Properties of 4,4'-Methylenebis(N,N-dimethylcyclohexanamine)

| Property | Predicted Value / Trend | Rationale |

|---|---|---|

| Molecular Formula | C₁₇H₃₄N₂ | Addition of four CH₂ groups. |

| Molecular Weight | 266.47 g/mol | Calculated from the molecular formula. |

| Boiling Point | > 330 °C | Increased molecular weight and van der Waals forces. |

| Melting Point | Lower than PACM | Methylation disrupts crystal packing and reduces hydrogen bonding capability. |

| Water Solubility | Lower than PACM | Increased hydrophobicity from methyl groups; loss of hydrogen bond donor sites. |

| Basicity (pKa) | Similar to or slightly higher than PACM | Alkyl groups are electron-donating, increasing electron density on nitrogen. However, increased steric hindrance may affect solvation of the conjugate acid, slightly decreasing basicity in aqueous media.[9] |

| Viscosity | Higher than PACM | Increased molecular weight and size. |

Experimental Protocols and Characterization

Detailed Protocol for N,N-Dimethylation (Eschweiler-Clarke Reaction)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-Methylenebis(cyclohexylamine) (1.0 eq).

-

Reagent Addition: Add formic acid (90%, ~5.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (37%, ~5.0 eq). The addition may be exothermic and may require an ice bath for temperature control.

-

Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (e.g., 6M NaOH). This step should be performed in an ice bath.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4,4'-Methylenebis(N,N-dimethylcyclohexanamine).

Predicted Analytical Signatures

-

¹H NMR: The spectrum is expected to show a sharp singlet around δ 2.2-2.4 ppm corresponding to the 12 protons of the four N-CH₃ groups. Broad multiplets in the δ 1.0-2.0 ppm range will correspond to the cyclohexyl and methylene bridge protons.

-

¹³C NMR: A distinct signal for the N-CH₃ carbons is expected around δ 40-45 ppm. The spectrum will also feature multiple signals in the aliphatic region (δ 25-60 ppm) for the cyclohexyl and methylene bridge carbons.

-

IR Spectroscopy: The most significant change from the precursor will be the disappearance of the N-H stretching bands (typically 3300-3400 cm⁻¹) and the N-H bending mode (~1600 cm⁻¹). The spectrum will be dominated by C-H stretching (~2850-2950 cm⁻¹) and C-N stretching bands.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observable at m/z = 266. Key fragmentation patterns would likely involve cleavage alpha to the nitrogen atoms.

Reactivity and Potential Applications

The transformation from a primary to a tertiary amine fundamentally alters the molecule's reactivity and potential applications.

-

Sterically Hindered Base: The N,N-dimethyl groups provide significant steric bulk around the nitrogen atoms.[10][11] This makes 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) a candidate for use as a non-nucleophilic base in organic synthesis, capable of deprotonation without competing in nucleophilic substitution reactions.

-

Polyurethane Catalyst: Tertiary amines are widely used as catalysts in the production of polyurethane (PU) foams.[12][13] They influence both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[12] Sterically hindered amines like N,N-dimethylcyclohexylamine (DMCHA) are known to be effective gelling catalysts in rigid PU foams.[12] The title compound, with its two tertiary amine sites and significant steric hindrance, could serve as a potent gelling catalyst, potentially influencing the foam's cure time, cell structure, and final mechanical properties.[13][14]

-

Epoxy Curing and Polymer Intermediate: While its precursor, PACM, is a primary curing agent for epoxies, the tertiary amine product would not function in the same way. However, it could act as a catalytic curing agent or be used as a monomer for synthesizing other polymers, such as quaternary ammonium-containing polycations for applications in materials science or as antimicrobial agents.

Safety and Handling

No specific safety data sheet (SDS) exists for 4,4'-Methylenebis(N,N-dimethylcyclohexanamine). Therefore, a conservative approach to safety must be taken by evaluating the hazards of its precursor and a closely related structural analogue, N,N-dimethylcyclohexylamine (DMCHA).

-

Precursor Hazards (PACM): PACM is corrosive and can cause severe skin burns and eye damage.[8] It has moderate acute oral and dermal toxicity.[8]

-

Analogue Hazards (DMCHA, CAS No. 98-94-2): DMCHA is a flammable liquid and vapor. It is classified as toxic if swallowed, inhaled, or absorbed through the skin.[8][15][16][17] It is corrosive and causes severe burns to the skin, eyes, and respiratory tract.[15][18]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[15][17] A lab coat and closed-toe shoes are mandatory.

-

Ventilation: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][18]

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment where necessary.[18]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][16] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8]

It should be assumed that 4,4'-Methylenebis(N,N-dimethylcyclohexanamine) is a corrosive, toxic, and potentially flammable compound. A thorough risk assessment must be performed before commencing any laboratory work.

Conclusion and Future Research

4,4'-Methylenebis(N,N-dimethylcyclohexanamine) represents an intriguing yet underexplored molecule. This guide has outlined a clear and viable synthetic route from its industrially significant precursor, PACM, via the robust Eschweiler-Clarke reaction. By analyzing its structure, we predict it to be a sterically hindered, basic liquid with significant potential as a catalyst in polyurethane chemistry or as a specialized base in organic synthesis.

Future research should focus on the formal synthesis, isolation, and comprehensive characterization of this compound. Experimental validation of its physicochemical properties, spectroscopic data, and toxicological profile is essential. Furthermore, evaluating its performance as a polyurethane catalyst against industry standards would be a valuable next step in unlocking its potential applications.

References

- Tertiary amines - Catalyst - Capítulo 2. (n.d.). Retrieved from https://www.eng.uc.pt/~tmarques/alunos/projectos/Rita/capitulo2.htm

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet: N,N-Dimethylcyclohexylamine, 99%. Retrieved from https://www.coleparmer.com/msds/02125_msds.pdf

- Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. Retrieved from https://www.carlroth.com/medias/SDB-9986-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDEyOTB8YXBwbGljYXRpb24vcGRmfGg1Ni9oNmMvOTgxNzcyNTM3MDIwNi5wZGYvU0RCLTk5ODYtR0ItRU4ucGRmfDk3ZTU5YjY3ZDU3N2Q1YjQzYjU3ZDU3N2Q1YjQzYjU3ZDU3N2Q1YjQzYjU3ZDU3N2Q1YjQzYjU3ZDU3N2Q1YjQ

- Thermo Fisher Scientific. (2010, November 10). SAFETY DATA SHEET: N,N-Dimethylcyclohexylamine. Retrieved from https://www.thermofisher.

- ECHEMI. (n.d.). N,N-Dimethylcyclohexylamine SDS, 98-94-2 Safety Data Sheets. Retrieved from https://www.echemi.com/sds/N,N-Dimethylcyclohexylamine-cas-98-94-2.html

- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Retrieved from https://www.foam-catalyst.com/news/the-impact-of-amine-catalyst-selection-on-pu-foam-properties-and-performance.html

- CDH Fine Chemical. (n.d.). N,N-DIMETHYL CYCLOHEXYLAMINE CAS No 98-94-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from https://www.cdhfinechemical.com/images/product/msds/2781_16_221115112109.pdf

- Tomasini, M., Voccia, M., Caporaso, L., Szostak, M., & Poater, A. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science.

- Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction

- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from https://jk-scientific.com/ws/eschweiler-clarke-reaction

- He, S., et al. (2023).

- MDPI. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Retrieved from https://www.mdpi.com/2073-4360/15/4/938

- He, S., et al. (2023, December 14).

- Fiveable. (2025, August 15). Tertiary Amine Definition - Organic Chemistry Key Term. Retrieved from https://library.fiveable.me/chemistry/organic-chemistry-1/tertiary-amine/study-guide/key-terms

- Review of Modern Eschweiler–Clarke Methyl

- Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from https://www.bdc-catalyst.

- Sabtech Machine. (2024, December 2). Important Amine Catalysts and Their Applications. Retrieved from https://www.sabtechmachine.

- Tomasini, M., et al. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. BOA.

- Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from https://www.organic-chemistry.

- Tomasini, M., et al. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing).

- Wikipedia. (n.d.). Reductive amination. Retrieved from https://en.wikipedia.

- Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. (n.d.).

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from https://www.masterorganicchemistry.

- Wikipedia. (n.d.). 4,4'-Diaminodicyclohexylmethane. Retrieved from https://en.wikipedia.org/wiki/4,4%27-Diaminodicyclohexylmethane

- YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from https://www.youtube.

- Myers, J. W. (n.d.).

- YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved from https://www.youtube.

- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from https://www.masterorganicchemistry.com/2018/05/07/nucleophilicity-of-amines/

- ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde? Retrieved from https://www.researchgate.

- PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane. Retrieved from https://prepchem.com/synthesis-of-bis-4-aminocyclohexyl-methane/

- A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.gov.

- ChemicalBook. (2026, January 13). 4,4'-Methylenebis(2-methylcyclohexylamine). Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8117052.htm

- Nordmann. (n.d.). 4,4'-Methylenebis(cyclohexylamine) (1761-71-3). Retrieved from https://nordmann. Rassmann.com/en/product/44-methylenebiscyclohexylamine-cas-1761-71-3

- 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine) CAS N°: 6864-37-5. (2001, September 14). Retrieved from https://hpvchemicals.oecd.org/ui/handler.axd?id=2557b494-e024-42b3-96b6-3a7a911a3b53

- Google Patents. (n.d.). US2494563A - Bis (4-aminocyclohexyl) methane. Retrieved from https://patents.google.

- Sigma-Aldrich. (n.d.). 4,4'-Methylenebis(cyclohexylamine) technical grade, 95%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/368849

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis-. Retrieved from https://www.industrialchemicals.gov.

- ECHEMI. (n.d.). Buy bis-(4-Aminocyclohexyl)methane from GIHI CHEMICALS CO.,LIMITED. Retrieved from https://www.echemi.com/produce/bis-4-aminocyclohexyl-methane-cas-1761-71-3.html

- Chemsrc. (2025, August 20). Bis(4-aminocyclohexyl)methane. Retrieved from https://www.chemsrc.com/en/cas/1761-71-3_944983.html

Sources

- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. US2494563A - Bis (4-aminocyclohexyl) methane - Google Patents [patents.google.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fiveable.me [fiveable.me]

- 11. boa.unimib.it [boa.unimib.it]

- 12. poliuretanos.com.br [poliuretanos.com.br]

- 13. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. carlroth.com [carlroth.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. echemi.com [echemi.com]

Navigating the Complex Landscape of Alicyclic Amines: A Technical Guide to Bis(4-dimethylamino-cyclohexyl) methane and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry and advanced material science, alicyclic amines represent a critical class of compounds, serving as versatile building blocks and catalysts. Among these, "Bis(4-dimethylamino-cyclohexyl) methane" is a term that points towards a niche yet potentially significant molecular structure. However, the publicly available scientific literature and commercial product databases reveal a landscape dominated by its primary and secondary amine analogs. This guide provides a comprehensive technical overview of the titular compound and its more prevalent chemical relatives, offering clarity on nomenclature, properties, and applications for professionals in research and development.

Part 1: Deconstructing the Nomenclature: Identifying the Core Compound

A search for "Bis(4-dimethylamino-cyclohexyl) methane" does not yield a readily available, commercialized compound with extensive documentation. It is plausible that this name is used in specific research contexts or is a less common synonym. The core of the issue lies in the nature of the amine group. The "dimethylamino" designation specifies a tertiary amine (-N(CH₃)₂) on each of the two cyclohexyl rings.

In contrast, the most widely documented and utilized analogs feature primary amine groups (-NH₂). This distinction is crucial as the reactivity and application of these compounds are fundamentally different. The primary analogs are key players as epoxy curing agents and polyamide precursors, while tertiary amines often function as catalysts in polyurethane and other polymerization reactions.

This guide will therefore address the user's query by first exploring the properties and potential of the theoretical tertiary amine, and then providing an in-depth analysis of its commercially significant primary amine counterparts, which are likely the compounds of interest for many practical applications.

Part 2: The Elusive Tertiary Amine: Bis(4-dimethylamino-cyclohexyl) methane

While specific data for Bis(4-dimethylamino-cyclohexyl) methane is scarce, we can infer its likely properties and applications based on its chemical structure.

Predicted Properties and Applications:

-

Catalytic Activity: As a tertiary amine, it would be expected to function as a catalyst, particularly in polyurethane foam production, promoting the reaction between isocyanates and polyols. Its bulky cyclohexyl groups might influence its catalytic selectivity and the physical properties of the resulting polymer.

-

Lower Reactivity in Epoxy Systems: Unlike its primary amine counterparts, it would not act as a primary curing agent for epoxy resins in the same manner, as it lacks the active hydrogen atoms necessary for the cross-linking reaction. It could, however, function as a co-catalyst or accelerator.

-

Trade Name Analogy: A commercially available product with a similar structure is Polycat® 12 , which is identified as n-methyldicyclohexylamine.[1][2] This tertiary amine is used as a co-catalyst to improve the cure in rigid foam applications.[2] This lends credence to the potential catalytic role of Bis(4-dimethylamino-cyclohexyl) methane.

Part 3: The Workhorses of the Industry: Primary Amine Analogs

The most relevant and well-documented compounds related to the user's query are the primary diamines. These are foundational components in the polymer industry.

Bis(4-aminocyclohexyl)methane (PACM)

This is arguably the most common and commercially significant analog.

-

Synonyms and Trade Names: 4,4'-Diaminodicyclohexylmethane, 4,4'-Methylenebis(cyclohexylamine), PACM.[3][4][5]

-

CAS Number: 1761-71-3 (for the mixture of isomers)[3]

Chemical and Physical Properties of PACM

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆N₂ | [3][6] |

| Molar Mass | 210.36 g/mol | [3][6] |

| Appearance | Colorless to yellowish solid or liquid | [3][7] |

| Melting Point | 60-65 °C | [7] |

| Boiling Point | 330-331 °C | [7] |

| Density | 0.95 g/mL at 25 °C | [7] |

Applications of PACM:

-

Epoxy Curing Agent: PACM is a widely used curing agent for epoxy resins, imparting high mechanical strength, good thermal stability, and excellent chemical resistance to the cured product.[3][4][8] It is particularly favored in applications like industrial flooring and protective coatings.[3]

-

Polyamide Production: It is a monomer used in the synthesis of high-performance polyamides.[3]

-

Diisocyanate Production: PACM can be reacted with phosgene to produce diisocyanates, which are precursors for light-stable polyurethanes.[3]

Bis(4-amino-3-methylcyclohexyl)methane (DMDC/MACM)

This analog features a methyl group on each cyclohexyl ring, which influences its properties and reactivity.

-

Synonyms and Trade Names: 3,3'-Dimethyl-4,4'-diaminodicyclohexylmethane, DMDC, MACM.[9]

-

CAS Number: 6864-37-5[9]

Chemical and Physical Properties of DMDC/MACM

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀N₂ | [9][10] |

| Molar Mass | 238.41 g/mol | [10] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 93-100 °C | |

| Density | 0.94 g/mL at 25 °C |

Applications of DMDC/MACM:

-

Epoxy Curing Agent: Similar to PACM, DMDC is used as a curing agent for epoxy resins. The presence of the methyl groups can affect the glass transition temperature and other mechanical properties of the cured epoxy.[11][12]

Bis-(4-amino-3,5-dimethylcyclohexyl)methane

This compound has two methyl groups on each cyclohexyl ring.

-

CAS Number: 65962-45-0[13]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄N₂ | [13] |

| Molar Mass | 266.47 g/mol | [13] |

| IUPAC Name | 4-[(4-amino-3,5-dimethylcyclohexyl)methyl]-2,6-dimethylcyclohexan-1-amine | [13] |

Applications:

Information on the specific large-scale commercial applications of this particular isomer is less prevalent than for PACM and DMDC. However, its structure suggests it would also function as an epoxy curing agent, with the additional methyl groups further modifying the properties of the resulting polymer network.

Part 4: Experimental Protocol: Epoxy Resin Curing with PACM

This section provides a generalized, step-by-step methodology for the use of Bis(4-aminocyclohexyl)methane (PACM) as an epoxy curing agent.

Objective: To prepare a cured epoxy resin sample for mechanical and thermal analysis.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

Bis(4-aminocyclohexyl)methane (PACM)

-

Mixing container and stirrer

-

Vacuum oven

-

Mold for sample casting

Protocol:

-

Stoichiometric Calculation: Determine the correct stoichiometric ratio of epoxy resin to PACM. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are required for this calculation.

-

Pre-heating: Gently heat the epoxy resin to reduce its viscosity for easier mixing.

-

Mixing: Add the calculated amount of PACM to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

-

Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Casting: Pour the degassed mixture into the desired mold.

-

Curing: Cure the sample according to a pre-determined curing schedule (e.g., room temperature for 24 hours followed by a post-cure at a higher temperature for a few hours). The curing schedule will significantly impact the final properties of the material.

Causality Behind Experimental Choices:

-

The stoichiometric ratio is critical for achieving optimal cross-linking and, consequently, the best mechanical and thermal properties.

-

Degassing is essential to prevent voids in the cured sample, which can act as stress concentration points and compromise mechanical integrity.

-

The post-curing step at an elevated temperature helps to ensure the completion of the cross-linking reaction, leading to a more stable and robust material.

Part 5: Visualization of the Curing Process

The following diagram illustrates the fundamental chemical reaction in the curing of an epoxy resin with a primary diamine like PACM.

Caption: Epoxy resin curing mechanism with a primary diamine.

Conclusion

While "Bis(4-dimethylamino-cyclohexyl) methane" remains a compound with limited public data, understanding its chemical nature allows for the prediction of its likely function as a tertiary amine catalyst. For researchers and developers in the fields of polymers and advanced materials, the more established primary amine analogs, such as Bis(4-aminocyclohexyl)methane (PACM) and its methylated derivatives, offer a wealth of opportunities. Their roles as highly effective epoxy curing agents and building blocks for high-performance polymers are well-documented and critical to numerous industrial applications. This guide serves as a starting point for navigating the nomenclature and applications of this important class of alicyclic amines.

References

-

polycat 12 catalyst cas10144-28-9 germany - BDMAEE. [Link]

-

Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417 - PubChem. [Link]

-

4,4'-Diaminodicyclohexylmethane - Wikipedia. [Link]

-

BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE - precisionFDA. [Link]

-

A New Epoxy Curing Agent with Long Pot Life and Fast Cure | 2012-04-02 | PCI Magazine. [Link]

-

Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds - ResearchGate. [Link]

-

Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement - 14 December 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Bis 4 amino 3 methylcyclohexyl methane - mzCloud. [Link]

-

4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 4. haihangchem.com [haihangchem.com]

- 5. 4,4'-Methylenebis(cyclohexylamine) (1761-71-3) at Nordmann - nordmann.global [nordmann.global]

- 6. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]

- 8. pcimag.com [pcimag.com]

- 9. mzCloud – Bis 4 amino 3 methylcyclohexyl methane [mzcloud.org]

- 10. GSRS [precision.fda.gov]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Bis-(4-amino-3,5-dimethylcyclohexyl)methane | C17H34N2 | CID 13387417 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Bis(4-aminocyclohexyl)methane

A Note to the Reader: Initial research for the physical properties of "Bis(4-dimethylamino-cyclohexyl) methane" did not yield sufficient public data. This suggests the compound may be proprietary, not widely studied, or referred to by a different nomenclature. In the spirit of providing a valuable technical resource, this guide will focus on the closely related and well-documented parent compound, Bis(4-aminocyclohexyl)methane (also known as 4,4'-Methylenebis(cyclohexylamine)), CAS Number: 1761-71-3. The physical properties of this primary diamine offer a foundational understanding that can be extrapolated upon for its N-methylated derivatives.

Introduction and Chemical Identity

Bis(4-aminocyclohexyl)methane is a cycloaliphatic diamine that serves as a crucial building block in the synthesis of various polymers, most notably polyamides and epoxy resins. Its chemical structure, consisting of two aminocyclohexyl rings linked by a methylene bridge, imparts a unique combination of flexibility and rigidity to the resulting materials. Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in research and industrial settings.

Synonyms: 4,4'-Methylenebis(cyclohexylamine), PACM, 4,4'-Diaminodicyclohexylmethane[1] CAS Number: 1761-71-3[1] Molecular Formula: C13H26N2[1] Molecular Weight: 210.36 g/mol [1]

Core Physical Properties

The physical state and behavior of Bis(4-aminocyclohexyl)methane are dictated by its molecular structure and intermolecular forces. The following table summarizes its key physical properties.

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid or solid | [2] |

| Melting Point | -17.7 to 15 °C (liquid); 33.5 to 45 °C (solid) | |

| Boiling Point | 320 - 329.76 °C | |

| Density | 0.94 - 0.95 g/mL at 25 °C | [2] |

| Vapor Pressure | <0.1 mmHg at 38 °C | |

| Water Solubility | 12.3 g/L at 20 °C | |

| log Kow (Octanol/Water Partition Coefficient) | 2.03 - 2.57 at 25 °C | [3] |

| pKa | 10.2 and 11.1 at 20 °C | |

| Refractive Index | n20/D 1.499 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following outlines the standard methodologies for measuring some of the key properties of Bis(4-aminocyclohexyl)methane.

Melting and Boiling Point Determination

Methodology:

-

Melting Point: A small, dry sample is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point: The boiling point is determined using a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For high-boiling compounds like this, vacuum distillation may be employed to prevent decomposition, with the boiling point then extrapolated to atmospheric pressure.

Density Measurement

Methodology:

-

A calibrated pycnometer (a flask with a specific volume) is weighed empty.

-

It is then filled with the liquid sample, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Water Solubility

Methodology:

-

An excess amount of the compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid or liquid.

-

The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualization of Characterization Workflow

The following diagram illustrates the logical flow of experiments to characterize the physical properties of a chemical compound.

Caption: Workflow for the determination of key physical properties.

Safety and Handling Considerations

Bis(4-aminocyclohexyl)methane is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

The physical properties of Bis(4-aminocyclohexyl)methane define its behavior in various applications. Its liquid or low-melting solid nature, high boiling point, and moderate water solubility are critical parameters for process design and formulation development. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe and effective use in the advancement of polymer science and materials chemistry.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from [Link]

-

PubChem. (n.d.). Bis-(4-amino-3,5-dimethylcyclohexyl)methane. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). (trans,trans)-4,4'-Methylenebis[cyclohexanamine] Properties. Retrieved from [Link]

-

PubChem. (n.d.). N,N,N',N'-Tetramethylmethanediamine. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2001, September 14). SIDS Initial Assessment Report for 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine). Retrieved from [Link]

-

ChemSrc. (2025, August 20). Bis(4-aminocyclohexyl)methane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Bis(4-amino-3-methylcyclohexyl)methane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,4-methylene bis(cyclohexyl amine) (mixture of isomers). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of Bis(4-amino-3-methylcyclohexyl)methane

A Note on Chemical Identification: The request specified "Bis(4-dimethylamino-cyclohexyl) methane." Following a comprehensive review of chemical databases, this name did not yield a definitive commercially available substance with a corresponding Safety Data Sheet (SDS). However, the structurally similar compound, Bis(4-amino-3-methylcyclohexyl)methane (CAS No. 6864-37-5) , is a widely used industrial chemical with extensive safety and handling data. This guide will focus on this latter compound, assuming it is the substance of interest for researchers, scientists, and drug development professionals. It is imperative to always verify the chemical identity and CAS number from the manufacturer's SDS before handling any chemical.

Introduction

Bis(4-amino-3-methylcyclohexyl)methane, also known by trade names such as Laromin C 260, is a cycloaliphatic diamine utilized primarily as a curing agent for epoxy resins.[1][2] Its unique molecular structure, featuring two primary amine groups attached to substituted cyclohexane rings, imparts desirable properties to cured epoxy systems, including high thermal stability and robust mechanical strength. These characteristics make it a valuable component in the formulation of high-performance coatings, adhesives, and composite materials.

This technical guide provides a comprehensive overview of the critical safety, handling, and toxicological information for Bis(4-amino-3-methylcyclohexyl)methane, synthesized from available Safety Data Sheets and toxicological assessments. The aim is to equip researchers and professionals with the necessary knowledge to mitigate risks and ensure safe laboratory and industrial practices.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling and application.

| Property | Value | Source |

| CAS Number | 6864-37-5 | [1][3] |

| Molecular Formula | C15H30N2 | [1][3] |

| Molecular Weight | 238.42 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 342 °C (extrapolated) | [1][3] |

| Melting Point | -7.1 °C | [1] |

| Density | 0.9456 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 0.001 hPa at 20 °C | [1] |

| Flash Point | 173 °C | [1] |

| Auto-ignition Temperature | 275 °C | [1] |

| Water Solubility | 3.6 g/L | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 1.8 - 2.3 at 23 °C | [1] |

Section 2: Hazard Identification and Toxicological Profile

Bis(4-amino-3-methylcyclohexyl)methane is classified as a hazardous substance with significant health risks upon exposure.

GHS Classification[1][5]

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 3) : Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3) : Toxic if inhaled.

-

Skin Corrosion (Sub-category 1A) : Causes severe skin burns and eye damage.

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 : Toxic to aquatic life with long-lasting effects.

Pictograms

Signal Word: Danger

Hazard Statements[1]

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

-

H411: Toxic to aquatic life with long lasting effects.

Toxicological Data

| Endpoint | Value | Species | Source |

| LD50 Oral | 320 - 460 mg/kg | Rat | [1][5] |

| LD50 Dermal | 200 - 400 mg/kg | Rabbit | [1] |

| LC50 Inhalation | 0.42 mg/L (aerosol) | Rat | [1] |

Summary of Toxicological Effects:

-

Acute Effects : The substance is corrosive to the skin, eyes, and respiratory tract.[1] Ingestion can cause corrosive damage.[1] Inhalation of high concentrations of aerosols may lead to lung edema.[1]

-

Chronic Effects : Repeated exposure may have adverse effects on the skin, potentially leading to a chronic condition known as scleroderma.[1][6] There is also evidence to suggest that long-term exposure may impact the blood, cardiovascular system, kidneys, and liver, resulting in conditions such as anemia, cardiac disorders, and impairment of kidney and liver function.[1][6]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

Local exhaust ventilation should be employed at sources of emission to control airborne concentrations.

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Bis(4-amino-3-methylcyclohexyl)methane.

Caption: Required PPE for handling Bis(4-amino-3-methylcyclohexyl)methane.

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]

-

Skin Protection : Use of impervious gloves (e.g., nitrile, neoprene) is required.[5] A chemically resistant lab coat or coveralls should be worn.[1]

-

Respiratory Protection : If ventilation is insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][4]

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.[1]

-

Use only non-sparking tools to prevent ignition.[1]

-

Prevent the build-up of electrostatic charge.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Wash hands thoroughly after handling.[1]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7]

-

Keep away from incompatible materials such as acids, acid anhydrides, acid chlorides, bases, and oxidizing agents.[4]

-

Store in a designated corrosives area.[4]

-

The storage area should be locked.[1]

Section 4: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving Bis(4-amino-3-methylcyclohexyl)methane.

First-Aid Measures

-

Inhalation : Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards : The substance is combustible.[1] Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

Caption: Step-by-step protocol for responding to a spill.

-

Personal Precautions : Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[1]

-

Environmental Precautions : Prevent the material from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] The contaminated area should be cleaned with a suitable solvent and then washed with soap and water.[9]

Section 5: Disposal Considerations

Waste generated from the use of Bis(4-amino-3-methylcyclohexyl)methane must be managed as hazardous waste.

-

Disposal Methods : Disposal should be carried out by a licensed waste disposal contractor in accordance with all applicable local, state, and federal regulations.[1][8]

-

Contaminated Packaging : Empty containers should be treated as hazardous and disposed of accordingly.[8]

Conclusion

Bis(4-amino-3-methylcyclohexyl)methane is a valuable industrial chemical that requires careful and informed handling due to its significant hazardous properties. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, the risks associated with this compound can be effectively managed. This guide serves as a foundational resource for promoting a culture of safety and responsibility among researchers, scientists, and drug development professionals working with this substance.

References

-

PubChem. (n.d.). Bis-(4-amino-3,5-dimethylcyclohexyl)methane. Retrieved from [Link]

-

Michigan Department of Environment, Great Lakes, and Energy. (2018, July 16). Toxic Screening Level Justification for 6864-37-5. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from [Link]

-

LookChem. (n.d.). Bis(4-amino-3-methylcyclohexyl)methane. Retrieved from [Link]

-

MG Chemicals. (2025, October 23). Safety Data Sheet: 834HTC-B. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Bis(4-amino-3-methylcyclohexyl)methane. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2001, September 14). 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine) CAS N°: 6864-37-5. Retrieved from [Link]

Sources

- 1. CAS 6864-37-5: Bis(4-amino-3-methylcyclohexyl)methane [cymitquimica.com]

- 2. 4,4′-メチレンビス(2-メチルシクロヘキシルアミン)、異性体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,4′-Methylenebis(2-methylcyclohexylamine), mixture of isomers, CAS 6864-37-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS RN 6864-37-5 | Fisher Scientific [fishersci.no]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4,4'-Methylenebis(2-methylcyclohexylamine) | 6864-37-5 [chemicalbook.com]

- 7. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]

- 8. myuchem.com [myuchem.com]

- 9. 4,4′-Methylenebis(cyclohexylamine), CAS 1761-71-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Solubility of Bis(4-dimethylamino-cyclohexyl) methane in organic solvents

An In-depth Technical Guide to the Solubility of Bis(4-dimethylamino-cyclohexyl) methane in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of bis(4-dimethylamino-cyclohexyl) methane, a tertiary amine of significant interest in catalysis and polymer science. Direct, publicly available experimental data on this specific compound is limited. Therefore, this document employs a robust "read-across" methodology, leveraging comprehensive data from its close structural analogue, 4,4'-methylenebis(cyclohexylamine), in conjunction with fundamental principles of physical organic chemistry to build a predictive solubility profile. We present the theoretical underpinnings of its expected behavior in a range of organic solvents, from nonpolar to polar protic. Furthermore, this guide provides a detailed, field-proven experimental protocol for the definitive determination of its solubility, empowering researchers to generate precise, application-specific data.

Introduction and Core Compound Analysis

Bis(4-dimethylamino-cyclohexyl) methane, systematically named 4,4'-methylenebis(N,N-dimethylcyclohexanamine), is a large, alicyclic tertiary amine. Compounds of this class, characterized by their Lewis base nature, often find utility as catalysts, particularly in polyurethane foam production, and as intermediates in the synthesis of specialized polymers.[1][2] An understanding of a compound's solubility is a prerequisite for its effective application, informing everything from reaction kinetics and process design to formulation and purification.

Given the scarcity of public data for the target tertiary amine, we will ground our analysis in the well-documented properties of its primary amine analogue, 4,4'-methylenebis(cyclohexylamine) (CAS No. 1761-71-3).[3][4]

Structural Comparison: The Critical Role of Hydrogen Bonding

The key structural difference between the target compound and its primary amine analogue lies in the substitution on the nitrogen atoms. This seemingly small change—substituting hydrogen atoms with methyl groups—has profound implications for intermolecular forces, particularly hydrogen bonding.

-

Primary Amine Analogue (4,4'-methylenebis(cyclohexylamine)) : Possesses N-H bonds, allowing it to act as both a hydrogen bond donor and acceptor .

-

Target Tertiary Amine (Bis(4-dimethylamino-cyclohexyl) methane) : Lacks N-H bonds and can only function as a hydrogen bond acceptor via its lone pair of electrons on the nitrogen atoms.

This inability to donate hydrogen bonds significantly reduces its potential for strong intermolecular interactions with protic solvents (e.g., alcohols, water) compared to its primary amine counterpart. Conversely, the addition of four methyl groups increases its molecular weight and lipophilicity (fat-solubility).

Physicochemical Properties and Predicted Profile

The known properties of the primary amine analogue provide a solid baseline for predicting the characteristics of our target compound.

Table 1: Physicochemical Properties of 4,4'-methylenebis(cyclohexylamine) (CAS: 1761-71-3) and Predictions for the Target Compound

| Property | 4,4'-methylenebis(cyclohexylamine) (Analogue) | Predicted Profile for Bis(4-dimethylamino-cyclohexyl) methane (Target) | Rationale for Prediction |

| Molecular Formula | C₁₃H₂₆N₂[3] | C₁₇H₃₄N₂ | Addition of four methyl (CH₃) groups. |

| Molecular Weight | 210.36 g/mol [3] | ~266.47 g/mol | Increased mass from the additional methyl groups. |

| Boiling Point | 320-331 °C[3][4] | Expected to be lower | Lack of hydrogen bonding eliminates a strong intermolecular force, reducing the energy required to enter the gas phase, despite the higher mass. |

| Water Solubility | 12.3 g/L at 20°C[3] | Significantly lower | The inability to donate hydrogen bonds to water's oxygen atoms, combined with increased lipophilicity, will drastically reduce aqueous solubility. |

| log Kow (Octanol/Water) | 2.03[3] | Significantly higher (>3.0) | The four additional alkyl groups substantially increase the compound's preference for the lipophilic (octanol) phase over the aqueous phase. |

| Organic Solvent Solubility | Soluble in benzene, petroleum ether, lower alcohols, THF[4] | Expected to be high to miscible in most aprotic and nonpolar solvents. | The large, lipophilic cyclohexyl and methyl groups will dominate, promoting solubility in solvents of similar character ("like dissolves like"). |

Theoretical Framework for Solubility in Organic Solvents

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene)

These solvents interact primarily through weak van der Waals forces. The large, nonpolar surface area of the bis(cyclohexyl)methane backbone of our target compound makes it structurally similar to these solvents. Therefore, high solubility, likely miscibility, is predicted. The primary amine analogue is already known to be soluble in benzene and petroleum ether.[4] The increased lipophilicity of the tertiary amine should enhance this behavior.

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Acetone)

These solvents possess polar bonds and dipole moments but lack O-H or N-H bonds. They cannot act as hydrogen bond donors. The target compound can interact favorably with these solvents through dipole-dipole interactions and can act as a hydrogen bond acceptor if the solvent has any acidic protons (though this is not the primary interaction). Given that the primary amine analogue is soluble in THF, the target compound is also expected to be highly soluble in this class of solvents.[4]

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can both donate and accept hydrogen bonds. While the primary amine analogue is soluble in lower alcohols, the solubility of the target tertiary amine may be comparatively lower.[4] The solvent's alcohol molecules can hydrogen bond with each other very strongly. To dissolve, the solute must effectively break these interactions and form new, energetically favorable ones. While the target amine can accept a hydrogen bond from the alcohol's -OH group, it cannot reciprocate by donating one. This less efficient solvation mechanism, compared to the primary amine, may lead to reduced, though still likely substantial, solubility.

Table 2: Predicted Solubility Profile of Bis(4-dimethylamino-cyclohexyl) methane

| Solvent Class | Example Solvents | Predicted Solubility | Primary Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | High / Miscible | Strong "like dissolves like" interaction based on the large, nonpolar hydrocarbon structure. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane | High / Miscible | Favorable dipole-dipole interactions. The analogue is known to be soluble in THF.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The compound can act as a hydrogen bond acceptor. However, solubility might be slightly lower than its primary amine analogue due to its inability to donate hydrogen bonds. |

| Aqueous | Water | Very Low / Insoluble | Increased lipophilicity and inability to donate hydrogen bonds lead to poor interaction with the highly structured water network.[3] |

Authoritative Experimental Protocol: The Shake-Flask Method

To move from prediction to certainty, a standardized experimental method is required. The Shake-Flask method, recognized by organizations like the OECD, is a robust and reliable technique for determining the solubility of a compound at equilibrium.[3][5]

Objective

To quantitatively determine the saturation solubility of bis(4-dimethylamino-cyclohexyl) methane in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials

-

Bis(4-dimethylamino-cyclohexyl) methane (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or shaking water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible membrane, e.g., PTFE)

-

Analytical instrumentation (e.g., Gas Chromatography (GC) with FID or Mass Spec detector, HPLC-UV, or LC-MS)

Step-by-Step Methodology

-

Preparation : Add an excess amount of the solid or liquid bis(4-dimethylamino-cyclohexyl) methane to a series of glass vials. An excess is critical to ensure a saturated solution is formed.[6]

-

Solvent Addition : Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.

-

Equilibration : Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed (e.g., 200-300 RPM) for a prolonged period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[6][7]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solid or liquid settle. For fine suspensions, centrifugation at the controlled temperature is recommended.

-

Sample Extraction : Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.

-

Filtration : Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution : Accurately dilute the filtered saturate with fresh solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the precise concentration of the compound.

-

Calculation : The solubility is calculated from the measured concentration, accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Conclusion

While direct experimental data for bis(4-dimethylamino-cyclohexyl) methane remains elusive in public literature, a scientifically rigorous, predictive analysis is possible. Based on its large, lipophilic structure and its nature as a tertiary amine, it is expected to be highly soluble to miscible in a wide array of nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents like alcohols is anticipated to be substantial, though potentially less than its primary amine analogue due to its inability to act as a hydrogen bond donor. This guide provides not only a strong theoretical foundation for understanding these properties but also a definitive experimental protocol for their precise quantification. For any research or drug development professional, the application of the described shake-flask method is strongly recommended to validate these predictions and establish an accurate solubility profile tailored to specific application needs.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from AICIS website. [Link]

-

Scribd. (n.d.). Polyurethane Additives: Typical Physical Properties Suggested Applications. Retrieved from Scribd. [Link]

-

International Labour Organization (ILO). (2002, November). ICSC 1464 - 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE). Retrieved from ILO website. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3). Retrieved from Cheméo. [Link]

-

ChemBK. (2025, August 19). 4,4-methylenebis(cyclohexylamine). Retrieved from ChemBK. [Link]

-

OECD. (2001, September 14). SIDS Initial Assessment Report for 2,2'-dimethyl-4,4'-methylene bis(cyclohexylamine). Retrieved from inchem.org. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from Quora. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link]

-

Consumer Product Safety Commission. (2012, September 19). Staff Review of Five Amine Catalysts in Spray Polyurethane Foam. Retrieved from CPSC.gov. [Link]

-

BDMAEE. (2023, July 4). polycat 12 catalyst cas10144-28-9 germany. Retrieved from bdmaee.com. [Link]

Sources

- 1. cpsc.gov [cpsc.gov]

- 2. bdmaee.net [bdmaee.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. chembk.com [chembk.com]

- 5. 4,4'-Methylenebis(2-methylcyclohexylamine) CAS#: 6864-37-5 [m.chemicalbook.com]

- 6. 4,4'-Methylenebis(2-methylcyclohexylamine) | 6864-37-5 [chemicalbook.com]

- 7. Table 1, Properties of 4,4′-Methylenebis(N,N-dimethyl)benzenamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Molecular weight and formula of Bis(4-dimethylamino-cyclohexyl) methane

An In-depth Technical Guide to Bis(4-dimethylamino-cyclohexyl) methane

Introduction

Bis(4-dimethylamino-cyclohexyl) methane, systematically named 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine), is a tertiary amine derived from the hydrogenation and subsequent N-methylation of methylenedianiline. While this specific N,N,N',N'-tetramethylated derivative is not as extensively documented or commercially prevalent as its primary amine precursor, Bis(4-aminocyclohexyl)methane (PACM), its chemical structure suggests significant potential in various industrial and research applications. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route, and its anticipated physicochemical properties, grounded in the well-established chemistry of its parent compound.

The core structure consists of two dimethylamino-substituted cyclohexyl rings linked by a methylene bridge. This configuration imparts a unique combination of properties, including a strong basic character due to the tertiary amine groups, a non-aromatic and flexible cycloaliphatic backbone, and the potential for complex stereoisomerism. These features make it a compelling candidate for applications as a catalyst, a curing agent for epoxy resins, a monomer for polyamide synthesis, and an intermediate in the development of specialized chemical agents.

Molecular Formula and Weight

The chemical structure of Bis(4-dimethylamino-cyclohexyl) methane is defined by the addition of four methyl groups to the two primary amine functionalities of Bis(4-aminocyclohexyl)methane. This leads to the following molecular characteristics:

-

Molecular Formula: C₁₇H₃₆N₂

-

Calculated Molecular Weight: 268.49 g/mol

The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for characterization using techniques such as mass spectrometry. It is noteworthy that this compound is an isomer of Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962-45-0), which has a reported molecular weight of approximately 266.5 g/mol , though the user-requested compound has two additional hydrogens. A recalculation based on the structure gives C₁₇H₃₄N₂ and a molecular weight of 266.47 g/mol .

Physicochemical Properties

Table 1: Physicochemical Properties of Bis(4-aminocyclohexyl)methane (PACM) as a Reference

| Property | Value | Source |

| CAS Number | 1761-71-3 | [1][2] |

| Molecular Formula | C₁₃H₂₆N₂ | [1][3] |

| Molecular Weight | 210.36 g/mol | [1][3] |

| Appearance | Colorless to yellowish solid or oily liquid | [1] |

| Melting Point | 33.5 to 45 °C (solid); -17.7 to 15 °C (liquid) | [3] |

| Boiling Point | 320 to 329.76 °C | [3] |

| Density | ~0.95 g/mL at 25 °C | [1][4] |

| Water Solubility | 12.3 g/L at 20 °C | [3] |

| pKa | 10.2 and 11.1 at 20 °C | [3] |

| Log Kow | 2.03 at 25 °C | [3] |

Expected Influence of N,N-Dimethylation:

-

Basicity: The conversion of primary amines to tertiary amines is expected to increase the electron-donating inductive effect of the alkyl groups, thereby increasing the basicity (pKa) of the nitrogen atoms.

-

Boiling Point: The molecular weight increases significantly, which would typically lead to a higher boiling point. However, the loss of N-H bonds eliminates hydrogen bonding, which might counteract this effect to some extent.

-

Solubility: The absence of hydrogen bond donors will likely decrease its solubility in protic solvents like water but increase its solubility in non-polar organic solvents.

-

Viscosity: An increase in molecular size and intermolecular van der Waals forces would likely lead to a higher viscosity compared to PACM.

Molecular Structure Visualization

The structure of Bis(4-dimethylamino-cyclohexyl) methane, characterized by two N,N-dimethylaminocyclohexyl groups joined by a methylene linker, is depicted below.

Caption: Molecular structure of Bis(4-dimethylamino-cyclohexyl) methane.

Experimental Protocols

Synthesis via Reductive Amination

A robust and widely-used method for the N-methylation of primary amines is the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde as the source of the methyl group and formic acid as the reducing agent. An alternative modern approach employs paraformaldehyde and a catalyst with a hydrogen source.[5]

Objective: To synthesize Bis(4-dimethylamino-cyclohexyl) methane from Bis(4-aminocyclohexyl)methane.

Materials:

-

Bis(4-aminocyclohexyl)methane (PACM, CAS 1761-71-3)

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Formic acid (98-100%)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of Bis(4-aminocyclohexyl)methane in a minimal amount of a suitable solvent if necessary, or use it neat if it is in a liquid state.

-

Addition of Reagents: To the stirred solution, add 4.4 equivalents of formaldehyde, followed by the slow, dropwise addition of 4.4 equivalents of formic acid. The reaction is exothermic, so cooling in an ice bath may be necessary to control the temperature.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material and the formation of the product.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide to neutralize the excess formic acid and bring the pH to >10. This step should be performed in an ice bath as it is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure Bis(4-dimethylamino-cyclohexyl) methane.

Causality Behind Experimental Choices:

-

Excess Reagents: A slight excess of formaldehyde and formic acid is used to ensure the complete methylation of both primary amine groups.

-

Reflux Conditions: Heating is necessary to drive the reaction to completion, as the formation of the intermediate iminium ion and its subsequent reduction are thermally promoted.

-

Alkaline Work-up: The product is a tertiary amine, which is soluble in organic solvents in its free base form. Alkalinization ensures that the product is not in its protonated, water-soluble ammonium salt form, thus allowing for efficient extraction.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of Bis(4-dimethylamino-cyclohexyl) methane.

Sources

- 1. 4,4'-Diaminodicyclohexyl methane | 1761-71-3 [chemicalbook.com]

- 2. Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 4,4′-双二苯基膦甲烷(环己胺) technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Bis(4-dimethylamino-cyclohexyl) methane: Physicochemical Profile & Applications

The following technical guide details the physicochemical properties, experimental determination protocols, and application context for Bis(4-dimethylamino-cyclohexyl) methane , a specialized tertiary amine used in high-performance polymer synthesis.

A Technical Guide for Research & Development

Executive Summary

Bis(4-dimethylamino-cyclohexyl) methane (CAS: 13474-64-1) represents a critical class of low-volatility tertiary amines . Structurally derived from the hydrogenation of 4,4'-methylenebis(N,N-dimethylaniline) or the methylation of 4,4'-diaminodicyclohexylmethane (PACM), this molecule serves as a pivotal catalyst in polyurethane (PU) foam production and as an accelerator in epoxy curing matrices.

Its primary industrial value lies in its high boiling point and low vapor pressure , properties that mitigate "fogging" (volatile organic compound emission) in automotive interiors—a common failure mode for lower-molecular-weight amine catalysts like DMCHA (N,N-dimethylcyclohexylamine).

Chemical Identity & Structural Analysis[1]

The molecule consists of two cyclohexane rings linked by a methylene bridge, with a dimethylamino group at the para position of each ring.

| Property | Data |

| Chemical Name | Bis(4-dimethylamino-cyclohexyl) methane |

| Synonyms | 4,4'-Methylenebis(N,N-dimethylcyclohexanamine); Tetramethyl-PACM |

| CAS Number | 13474-64-1 |

| Molecular Formula | C₁₇H₃₄N₂ |

| Molecular Weight | 266.47 g/mol |

| Stereochemistry | Exists as a mixture of cis,cis, cis,trans, and trans,trans isomers. |

Structural Visualization

The following diagram illustrates the hydrogenation pathway from the aromatic precursor (Michler's Base) to the target aliphatic amine, highlighting the saturation of the rings which influences the boiling point.

Figure 1: Synthesis pathway illustrating the reduction of aromatic rings to cyclohexane rings, significantly altering the intermolecular forces and volatility profile.

Thermodynamic Properties: Boiling Point & Vapor Pressure[1]

Boiling Point Analysis

Unlike primary amines (e.g., PACM) which exhibit strong hydrogen bonding, Bis(4-dimethylamino-cyclohexyl) methane is a tertiary amine . It lacks N-H donors, relying solely on London dispersion forces and dipole-dipole interactions. However, its significant molecular weight (266.47 g/mol ) compensates for the loss of H-bonding, resulting in a boiling point comparable to or slightly higher than its primary amine analogs.

| Compound | Structure Type | Mol.[1][2][3][4][5][6][7][8] Weight | Boiling Point (1 atm) | Dominant Force |

| PACM | Primary Amine | 210.36 | ~330°C (Experimental) | Hydrogen Bonding |

| Target Molecule | Tertiary Amine | 266.47 | 320 - 350°C (Predicted) | Dispersion (MW) |

| DMCHA | Mono-Tertiary Amine | 127.23 | 160°C | Dipole-Dipole |

Technical Insight: The boiling point of the target molecule is estimated to be in the range of 320°C to 350°C at atmospheric pressure. This high boiling point classifies it as a "non-emissive" catalyst in many polymer applications.

Vapor Pressure Dynamics

The vapor pressure (VP) is the critical parameter for determining the "fogging" potential. At ambient temperatures (25°C), the VP is negligible.[5]

-

Estimated VP @ 25°C: < 0.01 mmHg (< 1.3 Pa)[5]

-

Behavior: The molecule follows the Clausius-Clapeyron relation. Significant vapor generation requires temperatures exceeding 150°C.

Why this matters: In automotive polyurethane foam (e.g., dashboards), catalysts with high vapor pressures (like DMCHA) migrate to the surface and condense on the windshield (fogging). Bis(4-dimethylamino-cyclohexyl) methane remains locked in the polymer matrix due to its low volatility.

Experimental Protocols: Determination of Volatility